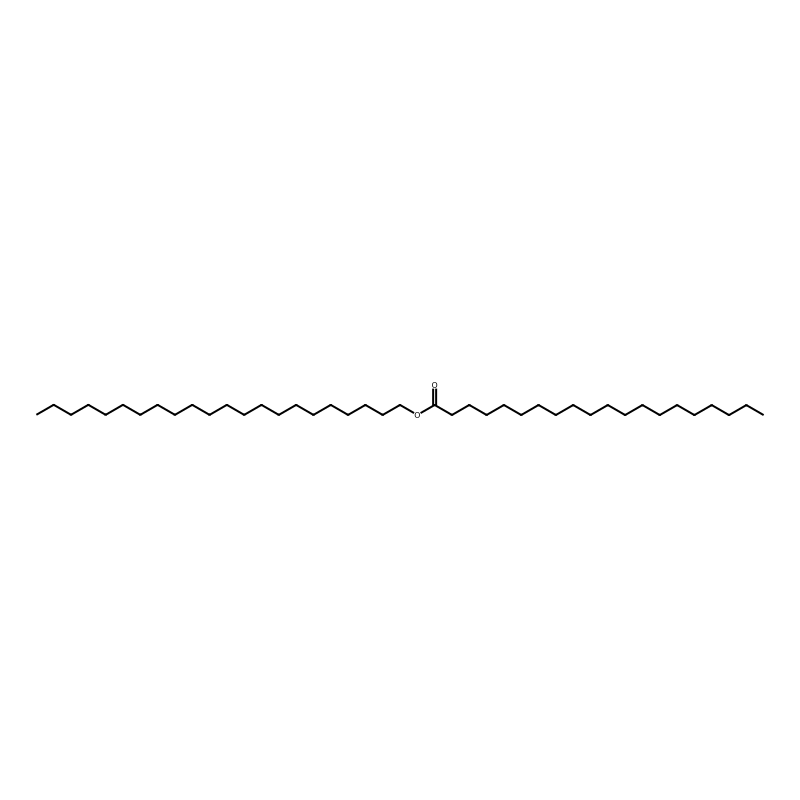

Behenyl arachidate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science:

Behenyl Arachidate belongs to a class of compounds called wax esters. Wax esters are known for their lubricating and water-repellent properties . This makes them potentially useful in various material science applications, such as:

- Coatings: Behenyl Arachidate could be investigated for its potential use in developing water-resistant coatings for fabrics, electronics, or other materials.

- Lubricants: Research could explore the use of Behenyl Arachidate as a lubricant in specific applications due to its potential lubricating properties.

Pharmaceutical Research:

Limited information exists regarding the use of Behenyl Arachidate in pharmaceutical research. However, some wax esters have been explored for their potential use in drug delivery systems . Further research is needed to determine if Behenyl Arachidate has similar properties.

Food Science:

While not commonly found in food, some wax esters are approved for use as food additives . Given its classification as a wax ester, Behenyl Arachidate could be a potential subject of research to assess its safety and suitability for use in food applications.

Behenyl arachidate is a long-chain ester with the molecular formula and a molecular weight of 621.12 g/mol. This compound is formed through the esterification of behenyl alcohol and arachidic acid, resulting in a waxy solid at room temperature. Its unique structure, characterized by long hydrocarbon chains, contributes to its stability and high melting point, making it suitable for various industrial applications.

- Hydrolysis: This reaction involves the breakdown of behenyl arachidate into its constituent components—behenyl alcohol and arachidic acid—when exposed to water in the presence of an acid or base catalyst.

- Transesterification: In this reaction, the ester group of behenyl arachidate can be exchanged with another alcohol, typically in the presence of a base catalyst such as sodium methoxide. This process can yield new esters with different alcohols.

The major products from these reactions are:

- Hydrolysis: Behenyl alcohol and arachidic acid.

- Transesterification: Various new esters formed from different alcohols.

Behenyl arachidate exhibits significant biological activity, particularly in its role as an emollient. It is incorporated into lipid membranes, influencing their fluidity and stability. This property makes it beneficial in topical formulations where it serves to form a protective barrier on the skin, preventing moisture loss. Additionally, research has indicated its potential utility in lipid-based drug delivery systems, enhancing the solubility and bioavailability of certain pharmaceuticals.

The synthesis of behenyl arachidate typically involves the following steps:

- Esterification Reaction: Behenyl alcohol is reacted with arachidic acid in the presence of an acid catalyst (commonly sulfuric acid). The reaction is conducted under reflux conditions to facilitate the removal of water produced during the reaction.

- Purification: After synthesis, the reaction mixture undergoes distillation to purify the ester product. The final product appears as a solid waxy substance.

In industrial settings, large-scale reactors are employed to optimize production efficiency.

Behenyl arachidate finds extensive applications across various fields:

- Cosmetics: Used as an emollient and thickening agent in creams and lotions due to its stability and high melting point.

- Pharmaceuticals: Investigated for its role in lipid-based drug delivery systems that enhance drug solubility and absorption.

- Lubricants and Coatings: Its properties make it suitable for use in lubricants and protective coatings.

Studies on behenyl arachidate's interactions within biological systems have highlighted its ability to integrate into lipid bilayers, affecting membrane characteristics such as fluidity and permeability. This integration is crucial for its function as an emollient in skincare formulations, where it helps maintain skin hydration by forming a barrier against moisture loss.

Several compounds share structural similarities with behenyl arachidate, including:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Behenyl behenate | Behenyl alcohol + Behenic acid | Used as a gelling agent; stable at high temperatures |

| Behenyl oleate | Behenyl alcohol + Oleic acid | More fluid than behenyl arachidate; used in food applications |

| Methyl arachidate | Methanol + Arachidic acid | Lower molecular weight; used in laboratory studies |

Uniqueness

Behenyl arachidate's uniqueness lies in its combination of long-chain fatty alcohol (behenyl) and fatty acid (arachidic), which imparts high stability and a high melting point compared to other similar compounds. This makes it particularly suitable for applications requiring durable and stable waxy materials.

Catalyzed Esterification Mechanisms: Acid vs Enzymatic

The synthesis of behenyl arachidate, a long-chain wax ester formed from behenyl alcohol and arachidic acid, can be achieved through two primary catalytic approaches: acid-catalyzed and enzymatic esterification. Each methodology offers distinct advantages and operational characteristics that influence their industrial applicability.

Acid-Catalyzed Esterification Mechanisms

Acid-catalyzed esterification follows the classical Fischer esterification pathway, where the reaction proceeds through a series of well-defined mechanistic steps [1] [2]. The process begins with the protonation of the carbonyl oxygen of arachidic acid by the acid catalyst, typically sulfuric acid, creating a more electrophilic carbonyl carbon [3]. This activation facilitates nucleophilic attack by behenyl alcohol, leading to the formation of a tetrahedral intermediate [4].

The mechanism involves several key transformations. Initially, the acid catalyst protonates the carboxyl group, enhancing its electrophilicity [1]. The nucleophilic attack by the alcohol's hydroxyl group forms a tetrahedral intermediate, which subsequently undergoes proton transfer and water elimination to yield the desired ester product [2]. The reaction is thermodynamically reversible, requiring strategic removal of water to drive the equilibrium toward ester formation [3].

Industrial implementation of acid-catalyzed esterification typically employs temperatures ranging from 60-120°C with reaction times of 2-8 hours, achieving yields of 80-95% [5]. The process benefits from rapid reaction kinetics and high conversion rates, making it suitable for large-scale production. However, the corrosive nature of mineral acids and elevated temperatures present significant operational challenges, requiring specialized equipment and careful handling protocols [6].

Enzymatic Esterification Mechanisms

Enzymatic esterification represents a more environmentally benign alternative, utilizing lipases as biocatalysts to facilitate ester bond formation under mild conditions [7] [8]. The enzymatic approach offers several mechanistic advantages, including high selectivity, minimal side product formation, and operation under ambient conditions [9] [10].

Lipases catalyze esterification through a ping-pong bi-bi mechanism, where the enzyme forms an acyl-enzyme intermediate with the fatty acid substrate before transferring the acyl group to the alcohol acceptor [8]. The reaction proceeds through substrate binding, acylation of the enzyme active site, and subsequent transacylation to the alcohol substrate [11]. This mechanism allows for precise control over reaction selectivity and minimizes unwanted side reactions.

The enzymatic process typically operates at temperatures between 40-60°C for 6-24 hours, achieving yields of 85-98% [8]. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), have shown exceptional performance in wax ester synthesis, providing enhanced stability and reusability [8] [11]. The mild reaction conditions preserve product integrity and reduce energy consumption compared to traditional acid catalysis.

Comparative Analysis

The choice between acid and enzymatic catalysis depends on several factors including production scale, product quality requirements, and environmental considerations. Acid-catalyzed systems offer faster reaction rates and lower catalyst costs but require harsh conditions and generate acidic waste streams [5]. Enzymatic systems provide superior selectivity and environmental compatibility but involve higher catalyst costs and longer reaction times [9].

Continuous Flow Reactor Optimization Strategies

Continuous flow reactors represent a significant advancement in behenyl arachidate production, offering enhanced control over reaction parameters and improved process efficiency compared to traditional batch systems [12] [13]. The implementation of continuous flow technology requires careful optimization of multiple interdependent variables to achieve maximum productivity and product quality.

Temperature Optimization

Temperature control in continuous flow systems directly impacts reaction kinetics and product selectivity. For behenyl arachidate synthesis, optimal temperatures typically range from 50-80°C, balancing reaction rate enhancement with thermal stability preservation [13] [14]. Higher temperatures accelerate esterification kinetics but may promote undesirable side reactions or product degradation. Advanced temperature control systems, including real-time monitoring and feedback loops, ensure precise thermal management throughout the reactor system [15].

The temperature profile optimization requires consideration of heat transfer characteristics within the microreactor channels. Computational fluid dynamics modeling helps predict temperature distributions and identify potential hot spots that could compromise product quality [16]. Uniform temperature distribution is crucial for maintaining consistent reaction conditions and preventing thermal gradients that could lead to product variability [17].

Flow Rate and Residence Time Optimization

Flow rate control directly influences residence time and conversion efficiency in continuous systems. Lower flow rates (0.1-2.0 mL/min) increase residence time, promoting higher conversion rates but reducing overall productivity [18] [19]. The optimization strategy must balance conversion efficiency against throughput requirements to achieve economic viability.

Residence time distribution analysis provides crucial insights into reactor performance and helps identify optimal operating conditions [20]. The relationship between flow rate and conversion follows predictable kinetic patterns, allowing for mathematical modeling and process optimization [17]. Advanced control systems can dynamically adjust flow rates based on real-time conversion monitoring to maintain optimal performance.

Catalyst Loading and Distribution

In heterogeneous catalytic systems, catalyst loading significantly impacts reaction efficiency and economic viability. Optimal catalyst loadings typically range from 5-10 wt%, providing sufficient catalytic activity while minimizing material costs [6] [21]. The distribution of catalyst within the reactor channels affects mass transfer and reaction kinetics, requiring careful consideration of packing methodologies and flow patterns.

Packed bed reactors offer advantages in catalyst utilization and ease of operation, but may experience pressure drop and channeling issues [20]. Structured catalysts and monolithic supports provide alternative approaches to catalyst integration, offering improved mass transfer and reduced pressure drop [21].

Process Intensification Strategies

Process intensification in continuous flow systems involves multiple approaches to enhance reaction efficiency and productivity. Microreactor technology enables precise control over reaction conditions and enhanced heat and mass transfer [16] [22]. The high surface-to-volume ratio of microchannels facilitates efficient heat removal and uniform temperature distribution.

Multistage reactor configurations allow for optimization of different reaction phases, potentially incorporating different catalysts or reaction conditions for each stage [12]. This approach enables precise control over reaction progression and can significantly improve overall conversion and selectivity.

Purification Techniques: Molecular Distillation vs Crystallization

The purification of behenyl arachidate to pharmaceutical-grade quality requires sophisticated separation techniques capable of achieving high purity levels while maintaining product integrity. Two primary purification approaches dominate industrial practice: molecular distillation and crystallization, each offering distinct advantages for different production scenarios.

Molecular Distillation Principles and Applications

Molecular distillation operates under extremely low pressure conditions (0.01 torr or below) with short path lengths between evaporator and condenser surfaces [23] [24]. This technique is particularly well-suited for thermally sensitive compounds like behenyl arachidate, enabling separation at temperatures below thermal decomposition points [25] [26].

The process relies on differences in molecular mean free paths rather than traditional vapor pressure differences, allowing for separation of components with similar boiling points [24]. The short residence time in the heated zone minimizes thermal degradation and preserves product quality [23]. Industrial molecular distillation systems typically operate at temperatures between 200-250°C under high vacuum conditions, achieving purities of 98-99.9% within 2-4 hours [25].

The advantages of molecular distillation include high separation efficiency, minimal thermal degradation, and the ability to purify heat-sensitive materials [26]. The process is particularly effective for removing low molecular weight impurities and volatile contaminants that might compromise pharmaceutical-grade quality [27]. However, the high energy requirements and specialized equipment represent significant capital and operational costs.

Crystallization Methodologies and Optimization

Crystallization represents a more traditional but highly effective purification approach, leveraging solubility differences to achieve high-purity products [28] [29]. The process involves dissolving crude behenyl arachidate in an appropriate solvent system, followed by controlled cooling or evaporation to induce crystal formation [30].

The crystallization process consists of several critical stages: nucleation, crystal growth, and harvesting [31]. Proper control of these stages is essential for achieving optimal purity and yield. Nucleation can be controlled through seeding techniques and cooling rate manipulation, while crystal growth depends on solution supersaturation and mass transfer conditions [29] [32].

Solvent selection plays a crucial role in crystallization success, requiring solvents that provide adequate solubility at elevated temperatures while maintaining low solubility at ambient conditions [33]. Common solvent systems for long-chain esters include alcohols, hydrocarbons, and their mixtures, chosen based on solubility characteristics and ease of removal [29].

The crystallization process typically operates at temperatures between 25-50°C over 12-48 hours, achieving purities of 90-95% [29]. Multiple recrystallization cycles can further enhance purity, though with corresponding yield losses [30]. The process offers excellent scalability and relatively low energy requirements compared to molecular distillation [31].

Comparative Evaluation and Selection Criteria

The choice between molecular distillation and crystallization depends on several factors including required purity levels, production scale, energy costs, and product specifications. Molecular distillation excels in achieving ultra-high purity levels and is particularly suitable for heat-sensitive applications [34]. The process offers excellent scalability and continuous operation capabilities, making it ideal for large-scale pharmaceutical production [26].

Crystallization provides a more cost-effective approach for achieving pharmaceutical-grade purity, with lower energy requirements and simpler equipment needs [31]. The process is well-established in pharmaceutical manufacturing and offers excellent control over product polymorphism and crystal habits [30]. However, crystallization may require multiple stages to achieve the highest purity levels and involves solvent handling and recovery considerations [33].

Quality Assurance Protocols for Pharmaceutical-Grade Material

The production of pharmaceutical-grade behenyl arachidate requires comprehensive quality assurance protocols that ensure consistent product quality, regulatory compliance, and patient safety. These protocols encompass analytical testing, process validation, and continuous monitoring throughout the manufacturing process.

Analytical Testing Requirements

Identity testing forms the foundation of pharmaceutical quality control, utilizing multiple analytical techniques to confirm product structure and purity [35]. Nuclear magnetic resonance spectroscopy provides definitive structural identification, while infrared spectroscopy offers rapid fingerprint analysis for routine quality control [36]. Mass spectrometry enables precise molecular weight determination and structural elucidation of any impurities present.

Purity analysis requires high-performance liquid chromatography or gas chromatography methods capable of detecting and quantifying the active ingredient and related impurities [35]. The analytical methods must be validated according to International Council for Harmonisation guidelines, demonstrating specificity, accuracy, precision, and robustness [37]. Acceptance criteria typically require minimum purity levels of 98.0% for pharmaceutical-grade materials.

Impurity profiling represents a critical aspect of pharmaceutical quality control, identifying and quantifying all impurities present above specified threshold levels [35]. The analysis must encompass organic impurities, residual solvents, and inorganic contaminants, each requiring specific analytical approaches [38]. High-resolution mass spectrometry and two-dimensional chromatography techniques enable comprehensive impurity characterization [36].

Process Validation and Control

Process validation ensures that manufacturing processes consistently produce materials meeting predetermined quality specifications [39] [40]. The validation program must encompass equipment qualification, process performance qualification, and continued process verification throughout commercial production [41]. Critical process parameters must be identified and controlled within validated ranges to ensure consistent product quality.

In-process monitoring provides real-time quality control during manufacturing operations, utilizing process analytical technology to monitor critical quality attributes [36]. Near-infrared spectroscopy and Raman spectroscopy enable non-destructive monitoring of reaction progress and product quality [35]. Statistical process control methods help identify process variations and implement corrective actions before quality deviations occur.

Microbiological and Stability Testing

Microbiological testing ensures that pharmaceutical-grade materials meet specified limits for microbial contamination [42]. The testing program must encompass total aerobic microbial count, yeast and mold count, and absence of specified pathogens according to pharmacopoeial requirements [39]. Sterility testing may be required for specific applications or formulations.

Stability testing evaluates product quality under various environmental conditions to establish appropriate storage conditions and shelf life [39]. The testing program follows International Council for Harmonisation guidelines, incorporating accelerated and long-term stability studies [37]. Stability-indicating analytical methods must demonstrate the ability to detect degradation products and monitor quality changes over time.

Documentation and Regulatory Compliance

Comprehensive documentation systems ensure traceability and regulatory compliance throughout the manufacturing process [40] [41]. Batch records must document all manufacturing operations, analytical results, and quality decisions for each production lot [39]. The documentation system must provide complete traceability from raw materials through final product distribution.

Regulatory compliance requires adherence to current good manufacturing practices and relevant pharmacopoeial standards [43]. Quality assurance personnel must maintain appropriate qualifications and training to ensure competent execution of quality control activities [44]. Regular internal audits and management reviews ensure continued compliance with quality standards and regulatory requirements [40].